molecular formula C14H10ClNO B14353971 4-[4-(Chloromethyl)phenoxy]benzonitrile CAS No. 90178-74-8

4-[4-(Chloromethyl)phenoxy]benzonitrile

Cat. No.: B14353971
CAS No.: 90178-74-8
M. Wt: 243.69 g/mol
InChI Key: LVPRLERGDCUILM-UHFFFAOYSA-N
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Description

4-[4-(Chloromethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H10ClNO It is characterized by the presence of a chloromethyl group attached to a phenoxy group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Chloromethyl)phenoxy]benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloromethylphenol with 4-cyanophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Chloromethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxybenzonitriles.

    Oxidation: Formation of 4-[4-(formyl)phenoxy]benzonitrile or 4-[4-(carboxyl)phenoxy]benzonitrile.

    Reduction: Formation of 4-[4-(aminomethyl)phenoxy]benzonitrile.

Scientific Research Applications

4-[4-(Chloromethyl)phenoxy]benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Chloromethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The phenoxy and benzonitrile moieties contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Hydroxymethyl)phenoxy]benzonitrile: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

    4-[4-(Methoxymethyl)phenoxy]benzonitrile: Contains a methoxymethyl group in place of the chloromethyl group.

    4-[4-(Aminomethyl)phenoxy]benzonitrile: Features an aminomethyl group instead of the chloromethyl group.

Uniqueness

4-[4-(Chloromethyl)phenoxy]benzonitrile is unique due to its chloromethyl group, which imparts distinct reactivity and potential for covalent modifications. This makes it a valuable compound for applications requiring specific chemical transformations and interactions.

Properties

90178-74-8

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

4-[4-(chloromethyl)phenoxy]benzonitrile

InChI

InChI=1S/C14H10ClNO/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H,9H2

InChI Key

LVPRLERGDCUILM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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